

"spectroscopic analysis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate isomers"

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Compound of Interest

Compound Name: *Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate*

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A Comparative Guide to the Spectroscopic Analysis of **Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate** and Its Isomers

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. This guide provides a detailed comparison of the spectroscopic properties of **Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate** and its common isomers. Understanding the nuanced differences in their NMR, IR, and Mass Spectra is crucial for unequivocal identification and quality control in synthetic and medicinal chemistry.

Introduction to Isomerism in Ethyl Dimethyl-pyrazole-carboxylates

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate possesses a symmetrically substituted pyrazole ring, which simplifies tautomeric considerations. However, regioisomers, which differ in the arrangement of the substituents on the pyrazole ring, are commonly encountered during synthesis. The primary isomers of interest for comparison are:

- **Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate:** The target compound.
- Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate: An N-methylated regioisomer.
- Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate: Another N-methylated regioisomer.

- Ethyl 3,5-dimethyl-1H-pyrazole-1-carboxylate: An N-acylated isomer.

This guide will focus on the spectroscopic differentiation of these key isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate** and its relevant isomers. This data is compiled from various sources and provides a basis for comparison.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	Solvent	C-H (pyrazole)	N-H/N-CH ₃	CH ₃ (pyrazole)	O-CH ₂ (ethyl)	O-CH ₂ -CH ₃ (ethyl)
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate	CDCl ₃	-	~12.5 (br s)	2.45 (s, 6H)	4.25 (q, 2H)	1.35 (t, 3H)
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate	CDCl ₃	6.50 (s, 1H)	3.85 (s, 3H)	2.30 (s, 3H)	4.35 (q, 2H)	1.40 (t, 3H)
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate	CDCl ₃	6.60 (s, 1H)	3.90 (s, 3H)	2.25 (s, 3H)	4.30 (q, 2H)	1.38 (t, 3H)

Note: The chemical shift of the N-H proton can be highly variable and may broaden or exchange with D₂O.

Table 2: ^{13}C NMR Spectroscopic Data (δ , ppm)

Compound	Solvent	C=O (ester)	C3 & C5 (pyrazole)	C4 (pyrazole)	N-CH ₃	CH ₃ (pyrazole)	O-CH ₂ (ethyl)	O-CH ₂ - CH ₃ (ethyl)
Ethyl 3,5- dimethyl- 1-1H-pyrazole-4- carboxylate[1]	CDCl ₃	165.0	145.0	110.0	-	11.0	60.0	14.5
Ethyl 1,5- dimethyl- 1-1H-pyrazole-3- carboxylate	CDCl ₃	163.5	148.0 (C5), 142.0 (C3)	112.0	36.0	13.0	61.0	14.0
Ethyl 1,3- dimethyl- 1-1H-pyrazole-5- carboxylate	CDCl ₃	162.0	149.0 (C3), 140.0 (C5)	115.0	35.5	12.5	60.5	14.2

Table 3: IR Spectroscopic Data (v, cm⁻¹)

Compound	N-H Stretch	C-H Stretch	C=O Stretch (ester)	C=N & C=C Stretch (ring)
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate	3200-3400 (broad)	2900-3000	~1710	1500-1600
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate	-	2900-3000	~1720	1500-1600
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate	-	2900-3000	~1725	1500-1600

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragmentation Peaks
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate ^[2]	168	140, 123, 95
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate	168	139, 124, 111
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate	168	139, 124, 111

Experimental Protocols

Detailed experimental protocols are essential for reproducible spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule and differentiate between isomers based on chemical shifts, coupling constants, and the number of signals.

- Instrumentation: A 300 or 500 MHz NMR spectrometer (e.g., Bruker Avance).
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 12 ppm.
 - Pulse angle: 30-45°.
 - Relaxation delay: 1-2 seconds.
 - Number of scans: 16-64.
- ^{13}C NMR Acquisition:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: 0 to 200 ppm.
 - Pulse angle: 45°.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024 or more for adequate signal-to-noise.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

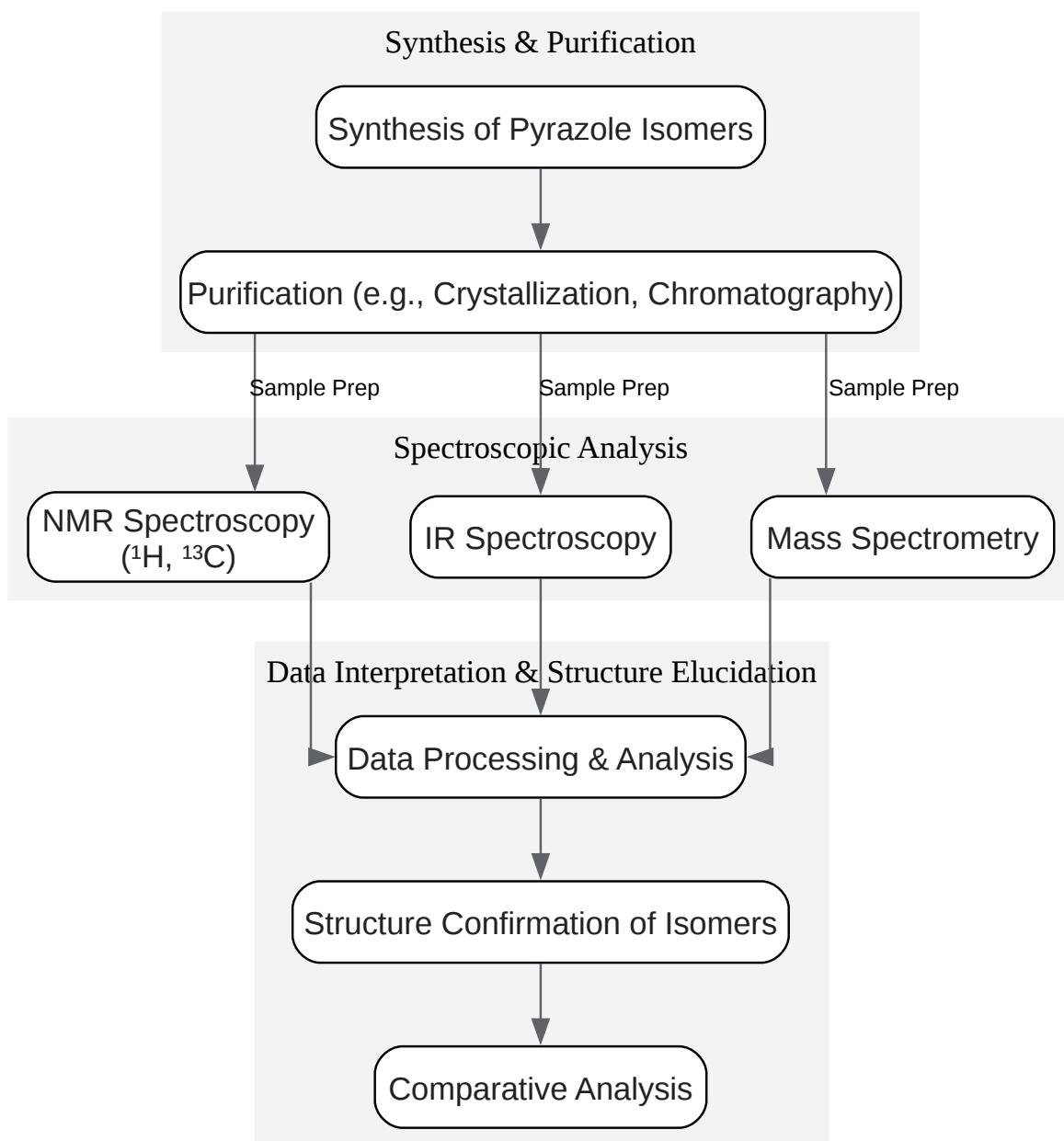
- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
 - Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.
 - Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal.
- Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are frequently used.
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Visualization of Experimental Workflow and Isomer Differentiation

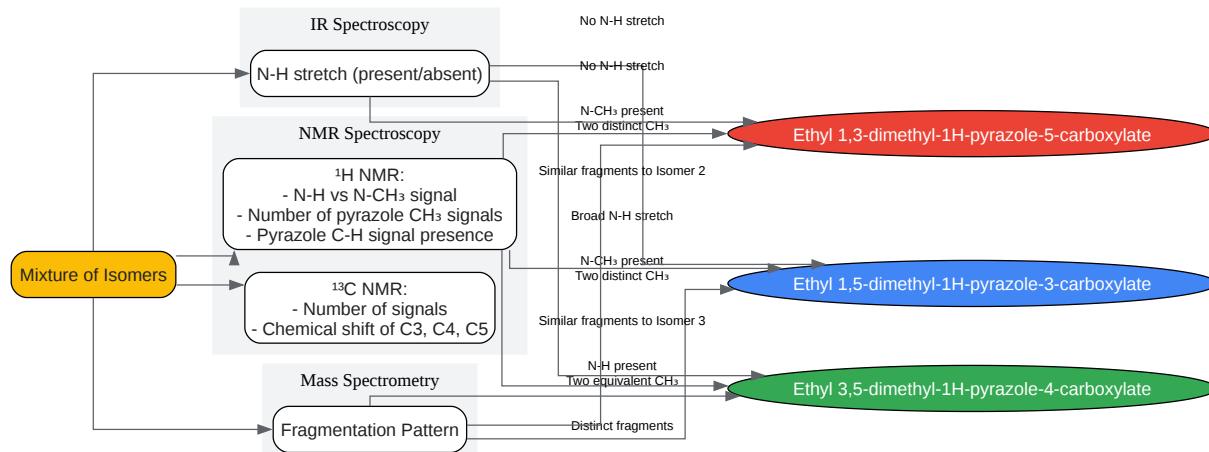
Experimental Workflow for Spectroscopic Analysis



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of pyrazole isomers.

Logical Differentiation of Isomers via Spectroscopy



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